ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a fluoro-substituted aniline moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluoro-substituted aniline moiety: This step involves the reaction of the piperidine derivative with a fluoro-substituted aniline under suitable conditions.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or a similar reagent.
Esterification: Finally, the ester functional group is introduced through a reaction with ethanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-substituted aniline moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The fluoro-substituted aniline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-[2-(3-chloro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate: Similar structure but with a chloro substituent instead of fluoro.
Ethyl 1-[2-(3-fluoro-N-ethylsulfonylanilino)acetyl]piperidine-4-carboxylate: Similar structure but with an ethylsulfonyl group instead of methylsulfonyl.
Ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-3-carboxylate: Similar structure but with the ester group at a different position on the piperidine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S/c1-3-25-17(22)13-7-9-19(10-8-13)16(21)12-20(26(2,23)24)15-6-4-5-14(18)11-15/h4-6,11,13H,3,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWFPUFKZEIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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